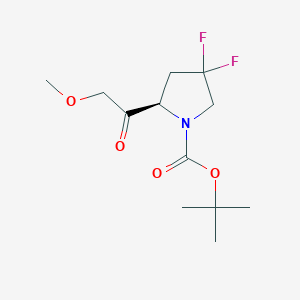![molecular formula C16H17BrN4O2 B2819423 [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone CAS No. 2380034-07-9](/img/structure/B2819423.png)
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Its antiviral activity may be due to its ability to inhibit viral replication by targeting specific viral proteins. Furthermore, its potential in treating neurological disorders may be due to its ability to modulate neurotransmitter systems in the brain.
Biochemical and Physiological Effects
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosine kinases and proteases. Additionally, it has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. Furthermore, it has been found to have significant effects on neurotransmitter systems in the brain, including the dopaminergic and cholinergic systems.
実験室実験の利点と制限
The advantages of using [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone in lab experiments include its potent anticancer and antiviral activity, as well as its potential in treating neurological disorders. However, its limitations include its relatively complex synthesis method and its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone. These include further investigation of its mechanism of action, particularly in relation to its potential in treating neurological disorders. Additionally, there is a need for further studies on its toxicity and potential side effects, as well as its pharmacokinetics and pharmacodynamics. Furthermore, there is a need for research on its potential applications in other fields, such as agriculture and environmental science.
合成法
The synthesis of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone involves a series of chemical reactions, including the coupling of 2-chloro-5-bromopyrimidine with 4-pyridylboronic acid, followed by the reaction of the resulting intermediate with 1-piperidinemethanol. The final product is obtained after purification through column chromatography.
科学的研究の応用
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anticancer activity, particularly against breast cancer cells. Additionally, it has been shown to have potential as an antiviral agent, with activity against several viruses, including dengue virus and Zika virus. Furthermore, this compound has been investigated for its potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2/c17-14-8-19-16(20-9-14)23-11-12-2-1-7-21(10-12)15(22)13-3-5-18-6-4-13/h3-6,8-9,12H,1-2,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJINYPNIBUWOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NC=C2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,6,6-Tetramethyl-1-oxaspiro[2.3]hexane](/img/structure/B2819340.png)
![2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile](/img/structure/B2819341.png)
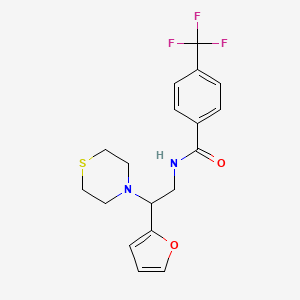
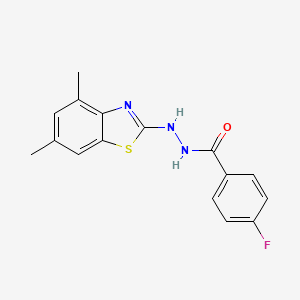
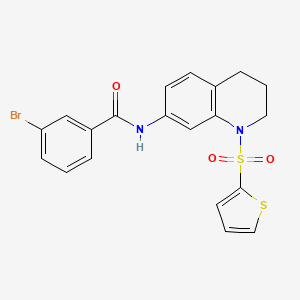
![N-isopropyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2819352.png)
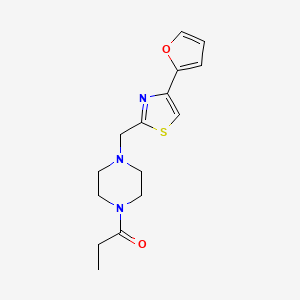
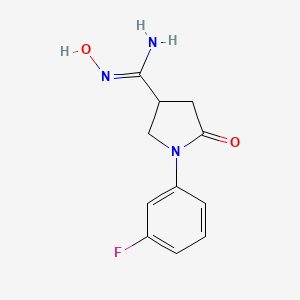
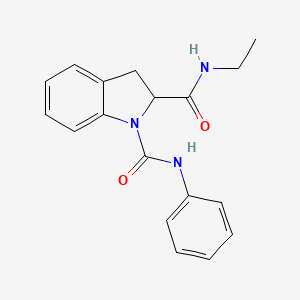
![1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2819358.png)
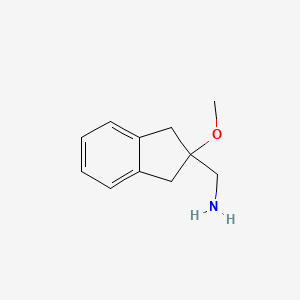
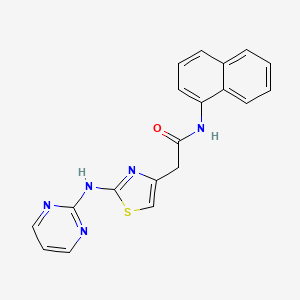
![1-(4,6,7,8-Tetrahydrothieno[3,2-c]azepin-5-yl)prop-2-en-1-one](/img/structure/B2819362.png)
